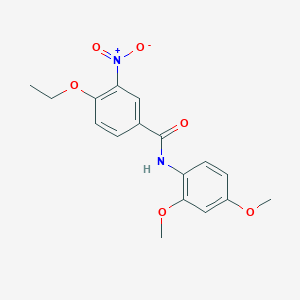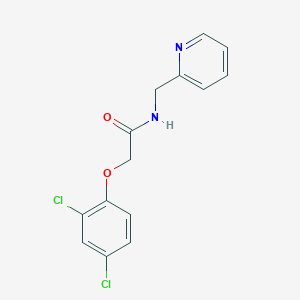![molecular formula C19H21NO2 B5765548 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one, also known as PD98059, is a highly specific inhibitor of the MAP kinase kinase (MEK) signaling pathway. This compound has been widely used in scientific research to study the role of the MEK pathway in various biological processes.
Mécanisme D'action
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one acts as a highly specific inhibitor of the MEK pathway by binding to the ATP-binding site of MEK1 and preventing its activation. This results in the inhibition of downstream signaling pathways, including the ERK pathway, which play crucial roles in cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its high specificity for the MEK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, this compound has been well-characterized and is widely available for use in laboratory experiments. However, one limitation of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one is its relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are numerous future directions for research involving 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one. One area of interest is the development of more potent and specific MEK inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to fully understand the role of the MEK pathway in various biological processes and to identify potential targets for therapeutic intervention. Finally, there is a need for further investigation into the potential side effects and toxicity of MEK inhibitors, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one involves the reaction of 4-methoxybenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reduced with sodium borohydride to yield the final product. This synthesis method has been well-established and is commonly used in the laboratory.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been extensively used in scientific research to study the role of the MEK pathway in various biological processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit the activation of the MEK pathway, leading to downstream effects on cellular processes.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-4-6-16(7-5-14)13-20-15(2)12-19(21)17-8-10-18(22-3)11-9-17/h4-12,20H,13H2,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJUTKOFRIKGT-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)


![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
